molecular formula C9H8N2O2 B2688577 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 926271-64-9

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2688577
CAS No.: 926271-64-9
M. Wt: 176.175
InChI Key: MRQCHCNWYBFWPD-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Biochemical Analysis

Biochemical Properties

It is known that pyrimidines and their derivatives play a significant role in biochemical reactions . They interact with various enzymes, proteins, and other biomolecules, influencing their function and behavior .

Cellular Effects

It is known that pyrimidines and their derivatives can have a profound impact on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidines and their derivatives can exert their effects at the molecular level through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrimidines and their derivatives can change over time in laboratory settings . This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of pyrimidines and their derivatives can vary with different dosages in animal models . This can include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyrimidines and their derivatives can be involved in various metabolic pathways . This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrimidines and their derivatives can be transported and distributed within cells and tissues in various ways . This can include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

It is known that pyrimidines and their derivatives can be localized to specific compartments or organelles within the cell . This can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug development for various therapeutic areas.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(hydroxymethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c12-6-7-5-9(13)11-4-2-1-3-8(11)10-7/h1-5,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQCHCNWYBFWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CC(=O)N2C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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